3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
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Overview
Description
WAY-301524-A is a chemical compound known for its role as a CK2 inhibitor. CK2, or Casein Kinase 2, is an enzyme that plays a crucial role in various cellular processes, including cell growth and survival. Inhibiting CK2 can have significant implications in cancer research and treatment, making WAY-301524-A a compound of interest in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-301524-A involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route can vary, but it generally involves:
Formation of the Core Structure: This step involves the creation of the basic molecular framework of WAY-301524-A.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of WAY-301524-A would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
WAY-301524-A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
WAY-301524-A has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology studies to investigate the role of CK2 in cellular processes and its potential as a therapeutic target.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit CK2 and affect cell growth and survival.
Industry: Utilized in the development of new pharmaceuticals and chemical products, leveraging its unique chemical properties.
Mechanism of Action
WAY-301524-A exerts its effects by inhibiting the activity of CK2. CK2 is involved in various cellular processes, including cell growth, survival, and apoptosis. By inhibiting CK2, WAY-301524-A can disrupt these processes, leading to reduced cell proliferation and increased cell death. This mechanism makes it a promising candidate for cancer therapy, as it can selectively target cancer cells and inhibit their growth .
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-Tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.
CX-4945 (Silmitasertib): A potent and selective CK2 inhibitor currently in clinical trials for cancer treatment.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A CK2 inhibitor with a similar mechanism of action but different chemical properties.
Uniqueness
WAY-301524-A is unique due to its specific chemical structure, which allows for selective inhibition of CK2. This selectivity can result in fewer off-target effects and improved therapeutic outcomes compared to other CK2 inhibitors. Additionally, its unique structure may offer advantages in terms of stability, solubility, and bioavailability, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O2S/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
JVLAOJFMJWITIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C |
Origin of Product |
United States |
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